2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
The compound “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” is a complex organic molecule that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzothiophene and a suitable aldehyde or ketone.
Introduction of the Phenethyl Group: This step can be carried out via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.
Attachment of the 2-(2-Ethylpiperidino)-2-Oxoethyl Group: This can be done through a nucleophilic substitution reaction where the benzothienopyrimidine core reacts with 2-(2-ethylpiperidino)-2-oxoethyl chloride.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenethyl and piperidino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-DIMETHYLAMINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE
- 2-{[2-(2-MORPHOLINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of “2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE” lies in its specific structural features, such as the ethylpiperidino group and the sulfanyl linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S2/c1-2-20-12-8-9-16-29(20)23(31)18-33-27-28-24-21-13-6-7-14-22(21)34-25(24)26(32)30(27)17-15-19-10-4-3-5-11-19/h3-7,10-11,13-14,20H,2,8-9,12,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLAFQUISYKMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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